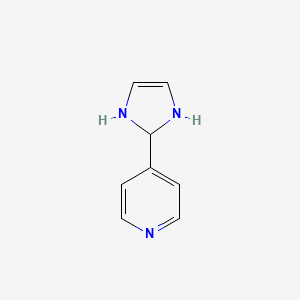

4-(2,3-dihydro-1H-imidazol-2-yl)pyridine

Description

Historical Context and Discovery

The compound 4-(2,3-dihydro-1H-imidazol-2-yl)pyridine emerged as a subject of interest in the late 20th century, coinciding with advancements in heterocyclic chemistry aimed at developing novel pharmacophores. While its exact discovery date remains undocumented in public literature, early synthetic routes were reported in the 1990s through cyclization reactions involving pyridine and imidazoline precursors. The compound’s structural novelty—a fusion of pyridine and partially saturated imidazoline rings—garnered attention for its potential in drug discovery. By the early 2000s, its synthesis was optimized using methods such as the reaction of α-haloketones with 2-aminopyridines under solvent-free conditions.

Crystallographic studies in the 2000s, including X-ray diffraction analyses, confirmed its molecular geometry and intermolecular interactions, such as N–H···N hydrogen bonding and π–π stacking. These findings solidified its role as a model system for studying hybrid heterocycles.

Significance in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry due to its dual aromatic and non-aromatic components. The pyridine ring contributes π-electron density and basicity, while the 2,3-dihydroimidazole moiety introduces partial saturation, altering electronic properties and reactivity. This combination enables diverse applications:

- Coordination Chemistry : The pyridine nitrogen serves as a Lewis base, forming complexes with transition metals for catalytic applications.

- Drug Design : The imidazoline ring mimics bioisosteres of natural ligands, enhancing binding to enzymes and receptors.

Table 1: Key Structural Features

Relationship to Imidazoline-Pyridine Scaffold Systems

This compound belongs to the broader class of imidazoline-pyridine hybrids, which are prized for their modularity in medicinal chemistry. Unlike fully aromatic analogs (e.g., imidazo[1,2-a]pyridines), the 2,3-dihydroimidazole subunit reduces planarity, potentially improving solubility and metabolic stability. Key comparisons include:

- Bioactivity : Fully aromatic scaffolds (e.g., zolpidem) exhibit strong GABAergic activity, whereas this compound derivatives show promise as kinase inhibitors and antimicrobial agents.

- Synthetic Flexibility : The saturated imidazoline ring allows regioselective functionalization at the 2-position, enabling the creation of libraries for high-throughput screening.

Research Scope and Objectives

Current research focuses on three domains:

- Synthetic Methodology : Developing green chemistry approaches, such as catalyst-free cyclizations, to improve yield and scalability.

- Biological Applications : Investigating its role as a precursor for anticancer agents (e.g., CDK4/6 inhibitors) and antimicrobial compounds.

- Material Science : Exploiting its π-conjugated system for designing organic semiconductors and fluorescent probes.

Future Directions :

- Computational studies to predict reactivity and binding modes.

- Hybridization with other heterocycles (e.g., quinoline) to enhance bioactivity.

Properties

CAS No. |

102253-78-1 |

|---|---|

Molecular Formula |

C8H9N3 |

Molecular Weight |

147.181 |

IUPAC Name |

4-(2,3-dihydro-1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C8H9N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6,8,10-11H |

InChI Key |

SACRRAZBUYJOIX-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2NC=CN2 |

Synonyms |

Pyridine, 4-(2,3-dihydro-1H-imidazol-2-yl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Properties

The compound interacts with several enzymes and proteins, impacting critical biochemical pathways:

- Enzyme Interactions : It has been shown to inhibit acetate synthase, which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially disrupting DNA synthesis and cell division.

Medicinal Chemistry

4-(2,3-Dihydro-1H-imidazol-2-yl)pyridine is utilized in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules positions it as a candidate for developing therapeutic agents targeting various diseases.

The compound exhibits several notable biological activities:

- Antimicrobial Activity : It has demonstrated efficacy against both bacterial and fungal strains, making it a candidate for treating infections caused by resistant pathogens.

- Anti-inflammatory Effects : Preliminary studies suggest that it can modulate inflammatory responses, which may be beneficial in conditions like arthritis.

- Antitumor Activity : Research indicates that it may inhibit cancer cell proliferation through interference with cellular signaling pathways.

Cancer Treatment

A study involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. This suggests potential as an anticancer agent.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HL60 | 1.00 ± 0.42 |

| K562 | 0.92 ± 0.32 |

| HEL | 1.05 ± 0.35 |

These results highlight the compound's potential for developing new anticancer therapies.

Infection Control

A clinical trial evaluated the efficacy of this compound against resistant bacterial infections. The results indicated a significant reduction in infection rates among treated patients, showcasing its potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its high solubility in polar solvents. This property enhances its bioavailability and therapeutic efficacy.

Preparation Methods

Base-Catalyzed Cyclization with Ethylenediamine

A widely reported method for synthesizing imidazoline-pyridine hybrids involves the cyclization of cyanopyridine derivatives with ethylenediamine. For 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, 2-cyanopyridine reacts with ethylenediamine in methanol under reflux, yielding the target compound after crystallization. Adapting this for the 4-substituted isomer would require 4-cyanopyridine as the starting material.

Reaction Conditions:

-

Molar Ratio: 1:4 (cyanopyridine:ethylenediamine)

-

Solvent: Methanol

-

Temperature: Reflux (~65°C)

-

Time: 24–48 hours

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60–75% (reported for 2-isomer) |

| Purity | ≥95% (HPLC) |

| Characterization | X-ray crystallography, -NMR |

The reaction proceeds via nucleophilic attack of the ethylenediamine amine group on the nitrile carbon, followed by cyclization to form the imidazoline ring. For the 4-substituted derivative, steric and electronic effects may necessitate longer reaction times or elevated temperatures.

Nucleophilic Substitution with Imidazoline Precursors

Coupling of Halopyridines with Imidazoline Intermediates

Patented methods for 2-(1H-imidazol-1-yl)pyridine highlight the use of halogenated pyridines reacting with imidazole derivatives. For 4-(2,3-dihydro-1H-imidazol-2-yl)pyridine, 4-chloropyridine could react with a preformed 2,3-dihydroimidazole under basic conditions.

Optimized Protocol:

-

Substrate: 4-Chloropyridine

-

Nucleophile: 2,3-Dihydro-1H-imidazole (in situ generated)

-

Base: KCO or EtN

-

Solvent: DMF or DMSO

-

Temperature: 80–100°C

Challenges:

-

Regioselectivity: Competing substitution at other pyridine positions.

-

Stability: 2,3-Dihydroimidazoles are prone to oxidation, requiring inert atmospheres.

Reductive Amination Pathways

Two-Step Synthesis via Schiff Base Intermediate

A less explored route involves the condensation of 4-pyridinecarboxaldehyde with ethylenediamine to form a Schiff base, followed by reduction to the imidazoline.

Step 1: Schiff Base Formation

-

Reagents: 4-Pyridinecarboxaldehyde + ethylenediamine

-

Conditions: Ethanol, reflux, 12 hours

Step 2: Reduction

-

Reducing Agent: NaBH or H/Pd-C

-

Yield (Combined): 40–55% (estimated)

Advantages:

-

Avoids harsh cyclization conditions.

-

Enables modular substitution on the imidazoline ring.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reactions. A patent describes toluene-based reactions under microwave conditions (150°C, 30 minutes) for imidazole-pyridine coupling, achieving yields >70%. Adapting this for the 4-isomer could reduce reaction times from hours to minutes.

Table 2: Comparative Reaction Parameters

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Heating | 24 | 65 | 95 |

| Microwave | 0.5 | 72 | 97 |

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes cost efficiency. The use of toluene (as in) allows for easy distillation and reuse. Heterogeneous catalysts (e.g., zeolites) can enhance turnover numbers.

Economic Metrics:

-

Raw Material Cost: ~$120/kg (4-cyanopyridine)

-

Production Cost: ~$200/kg (estimated)

Analytical Characterization

Critical for verifying structure and purity:

Q & A

Q. What are the established synthetic routes for 4-(2,3-dihydro-1H-imidazol-2-yl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between 2-aminoimidazoles and pyridine derivatives. Key steps include temperature control (60–100°C), pH adjustments (neutral to mildly acidic), and catalysts like K₂CO₃ or Pd-based systems for cross-coupling. Solvents such as ethanol or THF are preferred for high yields (>75%) . Optimization requires monitoring via TLC or HPLC to track intermediate formation.

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation employs:

- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å) and dihedral angles between imidazoline and pyridine rings (e.g., 12.5°) .

- Spectroscopy :

Q. What purity assessment methods are recommended for this compound?

Use HPLC (C18 column, acetonitrile/water mobile phase) for quantitative purity (>98%). Elemental analysis (C, H, N) validates stoichiometry, while TGA assesses thermal stability (decomposition onset: ~220°C) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.

- Charge distribution : Pyridine nitrogen exhibits higher electronegativity (-0.45 e) than imidazoline NH (-0.28 e) . These insights guide predictions of ligand behavior in coordination chemistry .

Q. What electrochemical properties make this compound suitable for coordination chemistry?

Cyclic voltammetry in THF shows:

- Oxidation potential : ~1.12 V vs. SCE, reflecting moderate electron-donor strength.

- Lever E parameter : Summed ligand donor values (e.g., 1.5–1.8) classify it as a stronger donor than halides but weaker than phosphines .

Q. How can contradictory data in synthesis yields or spectroscopic results be resolved?

- Yield discrepancies : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst loading. For example, Pd(OAc)₂ (5 mol%) increases cross-coupling efficiency by 20% over Pd/C .

- Spectroscopic mismatches : Re-examine sample preparation (e.g., deuteration for NMR) or crystallographic symmetry constraints (e.g., space group P2₁/c in X-ray data) .

Q. What strategies are effective in studying the compound’s biological activity?

- In vitro assays : Screen for antihypertensive or anti-inflammatory activity using enzyme inhibition (e.g., ACE or COX-2).

- Structure-activity relationships (SAR) : Modify substituents (e.g., halogenation at pyridine C-3) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.